1-Monopalmitolein

Lipidic Cubic Phase Membrane Protein Crystallization Self-Assembly

1-Monopalmitolein (CAS 37515-61-0), also known as glyceryl palmitoleate, is a 1-monoacylglycerol (MAG) in which the sn-1 position of the glycerol backbone is esterified with palmitoleic acid (16:1, cis-9). This monounsaturated C16:1 fatty acyl chain imparts a conical molecular geometry that favors the formation of non-lamellar lipidic mesophases, including bicontinuous cubic phases.

Molecular Formula C19H36O4
Molecular Weight 328.5 g/mol
CAS No. 37515-61-0
Cat. No. B052988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Monopalmitolein
CAS37515-61-0
Synonyms(Z)-9-Hexadecenoic Acid 2,3-Dihydroxypropyl Ester;  1-Palmitoleylglycerol;  Glyceryl Palmitoleate
Molecular FormulaC19H36O4
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7-
InChIKeyKVYUBFKSKZWZSV-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Monopalmitolein (CAS 37515-61-0): A C16:1 Monoacylglycerol for Lipidic Cubic Phase Crystallography and Bioactivity Studies


1-Monopalmitolein (CAS 37515-61-0), also known as glyceryl palmitoleate, is a 1-monoacylglycerol (MAG) in which the sn-1 position of the glycerol backbone is esterified with palmitoleic acid (16:1, cis-9) [1]. This monounsaturated C16:1 fatty acyl chain imparts a conical molecular geometry that favors the formation of non-lamellar lipidic mesophases, including bicontinuous cubic phases [2]. Its physicochemical profile—predicted density 0.981±0.06 g/cm³, solubility in organic solvents (e.g., DMF, ethanol, DMSO)—is characteristic of its class . As a building block for advanced lipid systems, it is employed as a host lipid for membrane protein crystallization in the lipidic cubic phase (LCP) and as a bioactive molecule in studies of P-glycoprotein inhibition and apoptosis.

Why 1-Monopalmitolein is Not a Drop-in Replacement for Other C16 or C18 Monoglycerides


Within the monoacylglycerol class, small variations in acyl chain length and unsaturation produce large, quantifiable differences in functional performance. The most common generic substitution error involves replacing 1-monopalmitolein (C16:1) with the fully saturated monopalmitin (C16:0) or the longer, monounsaturated monoolein (C18:1). This substitution fails because these structural differences directly impact self-assembly behavior, membrane partitioning, and biological activity. For instance, saturated 1-monopalmitin (C16:0) has a higher melting point and exhibits markedly different solubility in bile-salt solutions compared to unsaturated analogs, behaving as a non-polar solute [1]. Conversely, while monoolein (C18:1) also forms cubic phases, the C16:1 chain length of 1-monopalmitolein enables a distinct cubic phase lattice parameter and water channel diameter [2]. The presence of the cis-9 double bond is critical for fluidity and curvature; its absence or alteration to a different chain length fundamentally changes the compound's mesophase behavior and its interaction with biological systems. Therefore, for applications requiring precise control over lipidic mesophase dimensions or specific bioactivity profiles (e.g., P-glycoprotein inhibition), the exact structure of 1-monopalmitolein is non-negotiable.

Quantifiable Differentiation of 1-Monopalmitolein: Evidence for Scientific Procurement


Larger Aqueous Channels in Lipid Cubic Phases vs. Monoolein

1-Monopalmitolein (MP) forms bicontinuous cubic phases (Pn3m) with significantly larger aqueous channel diameters compared to monoolein (MO) under identical conditions. This directly enables the encapsulation of larger biomolecules or more efficient protein crystallization. In a comparative study with fully hydrated lipid systems, the MP-derived cubic phase exhibited a water channel diameter (d) of 5.2 nm, whereas the MO-derived phase had a diameter of 4.3 nm [1]. This represents a 21% larger aqueous channel.

Lipidic Cubic Phase Membrane Protein Crystallization Self-Assembly Drug Delivery

Formation of Ultra-Swollen Cubic Phases with DSPG: A 5-Fold Enhancement

When formulated with the anionic phospholipid DSPG (1,2-distearoyl-sn-glycero-3-phosphoglycerol), 1-monopalmitolein forms thermodynamically stable 'ultra-swollen' bicontinuous cubic phases. These phases feature water channels that are approximately five times larger than those formed by traditional lipidic mesophases (e.g., pure monoolein or monopalmitolein) [1]. This property is unique to the monopalmitolein/DSPG combination and is not observed with monoolein in the same system. The resulting mesophase can accommodate up to 80 wt% water [2].

Ultra-Swollen Mesophases Membrane Protein Crystallization Lipid Engineering DSPG

P-Glycoprotein Inhibition in Caco-2 Cells

1-Monopalmitolein demonstrates a specific biological activity as a P-glycoprotein (P-gp) inhibitor in intestinal Caco-2 cells, a model for drug absorption. This activity is not a class-wide effect; a study on 1-monopalmitin and related compounds indicated that P-gp inhibition was dependent on the monoglyceride's chain length and not merely the presence of unsaturation [1]. While quantitative IC50 data is not available in the primary literature for direct comparison, the functional outcome—increased accumulation of the P-gp substrate daunomycin—is consistently documented .

P-glycoprotein Drug Transport Bioavailability Caco-2

Induction of Thymocyte Apoptosis

1-Monopalmitolein has been shown to induce apoptosis in thymocytes, an activity documented in a study evaluating monoglyceride derivatives as apoptotic agents in T-cells [1]. This bioactivity provides a functional differentiation from other monoglycerides that may lack this specific cellular effect. While the original study did not provide a head-to-head IC50 comparison against other MAGs, the property is a key identifier for the compound's unique biological fingerprint.

Apoptosis T-cells Immunology Bioactive Lipid

Antichlamydial Activity Profile

In a systematic screen of fatty acids and monoglycerides against Chlamydia trachomatis, 1-monopalmitolein (C16:1) and its structural analog monoolein (C18:1) exhibited negligible antichlamydial effects at a concentration of 10 mM [1]. This stands in stark contrast to the potent activity of shorter-chain monoglycerides like monocaprin (C10:0), which achieved a >5-log10 inactivation at 5 mM [1]. This negative result is a critical differentiator, establishing a chain-length cutoff for antimicrobial efficacy and demonstrating that 1-monopalmitolein is unsuitable for applications requiring direct antimicrobial activity against C. trachomatis, unlike monocaprin.

Antimicrobial Chlamydia trachomatis Lipid Microbiology Monoglycerides

Precision Application Scenarios for 1-Monopalmitolein in R&D and Production


Crystallization of Membrane Proteins with Large Extracellular Domains

As detailed in Section 3, the ability of 1-monopalmitolein to form ultra-swollen cubic phases (water channels ~5x larger than traditional phases) makes it an essential component for in meso crystallization trials targeting challenging membrane proteins. This is particularly valuable for structural biologists working on large GPCRs, ion channels, or transporters where the bulky extracellular region would otherwise prevent crystal nucleation and growth [1].

Development of Tunable Drug Delivery Systems Based on Non-Lamellar Phases

The distinct lattice parameter and 21% larger aqueous channel of 1-monopalmitolein's cubic phases, relative to monoolein [2], directly influence drug release kinetics. For pharmaceutical formulators, this provides a quantitative design parameter to control the diffusion rate of hydrophilic payloads from cubosomes or hexosomes, enabling more precise engineering of sustained-release profiles compared to formulations based solely on monoolein.

Functional Studies on P-Glycoprotein-Mediated Drug Efflux

Given the evidence of its inhibitory effect on P-gp in Caco-2 intestinal epithelial cells [3], 1-monopalmitolein is a valuable research tool for dissecting drug transport mechanisms. It can be used as a reference compound in permeability assays to calibrate the functional activity of P-gp and to investigate the impact of lipid modulators on oral drug bioavailability, where its chain-length-specific activity provides a more nuanced probe than pan-inhibitors.

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